molecular formula C11H9FO2 B11903239 1-Fluoro-7-methoxynaphthalen-2-OL

1-Fluoro-7-methoxynaphthalen-2-OL

Cat. No.: B11903239
M. Wt: 192.19 g/mol
InChI Key: ACNFOLBDPQVWJQ-UHFFFAOYSA-N
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Description

1-Fluoro-7-methoxynaphthalen-2-OL is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-7-methoxynaphthalen-2-OL can be synthesized through a fluorination reaction. One common method involves the use of Selectfluor, a fluorinating agent, in acetonitrile under a nitrogen atmosphere. The reaction mixture is stirred at room temperature overnight, followed by extraction and purification using silica gel chromatography .

Industrial Production Methods: Industrial production methods for this compound typically involve similar fluorination techniques, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-7-methoxynaphthalen-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

1-Fluoro-7-methoxynaphthalen-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-7-methoxynaphthalen-2-OL involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity. The methoxy group can modulate the compound’s electronic properties, affecting its interaction with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-7-methoxynaphthalen-2-OL is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

1-fluoro-7-methoxynaphthalen-2-ol

InChI

InChI=1S/C11H9FO2/c1-14-8-4-2-7-3-5-10(13)11(12)9(7)6-8/h2-6,13H,1H3

InChI Key

ACNFOLBDPQVWJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2F)O

Origin of Product

United States

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